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Compound of Interest

Compound Name:
6-Bromo-2-methylisoquinolin-

1(2H)-one

Cat. No.: B1290046 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for 6-
Bromo-2-methylisoquinolin-1(2H)-one, a heterocyclic compound of interest in medicinal

chemistry and drug development. Due to the limited availability of public experimental data for

this specific molecule, this guide combines general principles of spectroscopic analysis with

data from closely related analogs to offer a predictive framework for its characterization.

Compound Profile
Property Value

Chemical Name 6-Bromo-2-methylisoquinolin-1(2H)-one

Molecular Formula C₁₀H₈BrNO

Molecular Weight 238.08 g/mol

CAS Number 864866-92-2

Predicted Spectral Data
While specific experimental spectra for 6-Bromo-2-methylisoquinolin-1(2H)-one are not

readily available in public databases, the following tables summarize the anticipated Nuclear
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Magnetic Resonance (NMR) and Mass Spectrometry (MS) data based on the analysis of its

chemical structure and comparison with similar compounds.

¹H NMR (Proton NMR) Spectroscopy
The proton NMR spectrum is expected to reveal signals corresponding to the aromatic protons

and the N-methyl group. The chemical shifts (δ) are predicted in parts per million (ppm) relative

to a standard reference.

Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration Assignment

~ 3.5 - 3.7 Singlet 3H N-CH₃

~ 6.5 - 6.7 Doublet 1H H-4

~ 7.0 - 7.2 Doublet 1H H-3

~ 7.4 - 7.6 Doublet 1H H-8

~ 7.6 - 7.8 Doublet of Doublets 1H H-7

~ 7.9 - 8.1 Doublet 1H H-5

Note: Predicted chemical shifts and coupling constants are estimates and may vary depending

on the solvent and experimental conditions.

¹³C NMR (Carbon-13 NMR) Spectroscopy
The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule.
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Predicted Chemical Shift (δ, ppm) Assignment

~ 35 - 40 N-CH₃

~ 105 - 110 C-4

~ 120 - 125 C-4a

~ 125 - 130 C-8

~ 128 - 132 C-6

~ 130 - 135 C-5

~ 135 - 140 C-7

~ 140 - 145 C-8a

~ 160 - 165 C=O (C-1)

Note: Predicted chemical shifts are estimates and are subject to solvent and experimental

variations.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the

compound. Due to the presence of bromine, the mass spectrum is expected to show a

characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal

intensity separated by 2 mass units (for ⁷⁹Br and ⁸¹Br isotopes).

m/z Value Interpretation

237 / 239
[M]⁺, Molecular ion peak corresponding to the

two bromine isotopes.

222 / 224 [M - CH₃]⁺, Loss of the methyl group.

209 / 211 [M - CO]⁺, Loss of carbon monoxide.

128
[M - Br - CO]⁺, Loss of bromine and carbon

monoxide.
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Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data for 6-
Bromo-2-methylisoquinolin-1(2H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation:

Dissolve 5-10 mg of 6-Bromo-2-methylisoquinolin-1(2H)-one in approximately 0.6-0.7 mL

of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse sequence.

Spectral Width: 0-12 ppm.

Number of Scans: 16-32.

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled pulse sequence.

Spectral Width: 0-200 ppm.

Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

Relaxation Delay: 2-5 seconds.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).
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Phase correct the resulting spectrum.

Calibrate the chemical shifts using the residual solvent peak as a reference.

Mass Spectrometry (MS)
Instrumentation: A mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization

(ESI) source.

Sample Preparation:

For EI-MS, a dilute solution of the compound in a volatile organic solvent (e.g., methanol or

dichloromethane) is typically used.

For ESI-MS, a dilute solution in a polar solvent (e.g., methanol or acetonitrile), often with a

small amount of formic acid or ammonium acetate, is prepared.

Data Acquisition (EI-MS):

Introduce the sample into the ion source (often via a direct insertion probe or gas

chromatography).

Ionize the sample using a standard electron energy of 70 eV.

Scan a mass range of m/z 50-500.

Data Acquisition (ESI-MS):

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

Apply a high voltage to the ESI needle to generate charged droplets.

Optimize source parameters (e.g., capillary voltage, gas flow rates, and temperature) to

achieve maximum signal intensity.

Acquire the mass spectrum in the positive ion mode over a relevant m/z range.

Workflow for Spectral Analysis
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The following diagram illustrates a typical workflow for the spectral characterization of an

organic compound like 6-Bromo-2-methylisoquinolin-1(2H)-one.

Compound Synthesis & Purification

Spectroscopic Analysis

Data Interpretation & Structure Confirmation

Synthesis of 6-Bromo-2-
methylisoquinolin-1(2H)-one

Purification (e.g., Column
Chromatography, Recrystallization)

NMR Spectroscopy
(¹H and ¹³C)

Sample Preparation

Mass Spectrometry
(EI or ESI)

Sample Preparation

Analyze NMR Spectra:
- Chemical Shifts

- Integration
- Coupling Patterns

Analyze Mass Spectrum:
- Molecular Ion Peak

- Isotopic Pattern
- Fragmentation

Structure Confirmation
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To cite this document: BenchChem. [Spectroscopic Profile of 6-Bromo-2-methylisoquinolin-
1(2H)-one: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1290046#6-bromo-2-methylisoquinolin-1-2h-one-
spectral-data-nmr-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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